molecular formula C19H30N2O3S B11347456 1-[(2-methylbenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide

1-[(2-methylbenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide

Cat. No.: B11347456
M. Wt: 366.5 g/mol
InChI Key: WXWSEEMJIFWVFM-UHFFFAOYSA-N
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Description

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a sulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

    Attachment of the Carboxamide Group: The carboxamide group is attached through amidation reactions, typically involving amines and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of sulfonyl and carboxamide groups with biological targets.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The piperidine ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-METHYLPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE: shares structural similarities with other piperidine derivatives and sulfonyl-containing compounds.

    Fentanyl Analogs: Compounds like fentanyl and its analogs also feature piperidine rings and have potent biological activities.

Uniqueness

  • The combination of the sulfonyl and carboxamide groups in 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE provides unique chemical properties, such as enhanced stability and specific reactivity.
  • Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C19H30N2O3S

Molecular Weight

366.5 g/mol

IUPAC Name

1-[(2-methylphenyl)methylsulfonyl]-N-pentan-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C19H30N2O3S/c1-4-7-16(3)20-19(22)17-10-12-21(13-11-17)25(23,24)14-18-9-6-5-8-15(18)2/h5-6,8-9,16-17H,4,7,10-14H2,1-3H3,(H,20,22)

InChI Key

WXWSEEMJIFWVFM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2C

Origin of Product

United States

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